REACTION_CXSMILES
|
[Li]CCCC.[C:6](#[N:8])[CH3:7].[CH:9]1([C:13](OCC)=[O:14])[CH2:12][CH2:11][CH2:10]1.C(#N)C.C(=O)=O>C1COCC1>[CH:9]1([C:13](=[O:14])[CH2:7][C:6]#[N:8])[CH2:12][CH2:11][CH2:10]1 |f:3.4|
|
Name
|
|
Quantity
|
40.7 mL
|
Type
|
reactant
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
53.9 mL
|
Type
|
reactant
|
Smiles
|
C1(CCC1)C(=O)OCC
|
Name
|
acetonitrile CO2
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)#N.C(=O)=O
|
Type
|
CUSTOM
|
Details
|
to stir for two hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
(˜15 min)
|
Duration
|
15 min
|
Type
|
ADDITION
|
Details
|
was added down the side of the flask over a 20 min period
|
Duration
|
20 min
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched cold by the dropwise addition of 2 N HCl (˜390 mL), pH=7
|
Type
|
ADDITION
|
Details
|
diluted with EtOAc (1 L)
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with CH2Cl2 (2×600 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CCC1)C(CC#N)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |